1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
Description
Core Structural Features and Pharmacophore Analysis
The compound’s structure integrates three distinct moieties: a 2,3-dihydrobenzo[b]dioxin ring, a 5-oxopyrrolidin-3-yl group, and a 2-methoxy-5-methylphenyl group, interconnected via a urea bridge. The molecular formula is C₂₂H₂₃N₃O₅ , with a calculated molecular weight of 409.44 g/mol (derived from SMILES parsing). Key pharmacophoric elements include:
- Urea group : Serves as a hydrogen-bond donor (two NH groups) and acceptor (carbonyl oxygen).
- Dihydrobenzodioxin : A planar aromatic system with electron-rich oxygen atoms capable of dipole interactions.
- Pyrrolidinone : A semi-rigid five-membered lactam ring contributing conformational restraint.
- 2-Methoxy-5-methylphenyl : A hydrophobic substituent enhancing lipid solubility and steric bulk.
The pharmacophore is defined by these features, which collectively enable interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes. For instance, pyrrolidinone derivatives are recognized agonists of Formyl Peptide Receptor 2 (FPR2), a target in inflammation resolution. The benzodioxane moiety, prevalent in nicotinic acetylcholine receptor (nAChR) ligands, further suggests potential neuromodulatory activity.
Table 1: Computed Physicochemical Properties
| Descriptor | Value |
|---|---|
| Molecular Weight | 409.44 g/mol |
| LogP (Partition Coefficient) | 2.81 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 98.2 Ų |
Role of the Urea Linkage in Target Binding and Hydrogen Bonding Interactions
The urea group (-NH-C(=O)-NH-) is pivotal for molecular recognition. Its carbonyl oxygen acts as a hydrogen-bond acceptor, while the two NH groups donate hydrogen bonds to complementary residues on target proteins. This dual functionality stabilizes ligand-receptor complexes, as observed in urea-based FPR2 agonists.
In the context of this compound, the urea bridge connects the dihydrobenzodioxin-pyrrolidinone system to the methoxy-methylphenyl group, creating a Y-shaped topology . This arrangement positions hydrophobic segments (benzodioxane and phenyl) for van der Waals interactions, while the urea aligns with polar regions of binding pockets. For example, in FPR2 agonists, urea linkages mediate interactions with Asn-286 and Thr-111 residues, critical for receptor activation.
The urea’s rigidity also limits conformational flexibility, reducing entropy penalties upon binding. This is corroborated by studies showing that constrained urea derivatives exhibit higher binding affinities compared to flexible analogs.
Synergistic Effects of Dihydrobenzodioxin and Pyrrolidinone Moieties
The dihydrobenzodioxin and pyrrolidinone groups confer complementary physicochemical and biological properties:
Dihydrobenzodioxin :
Pyrrolidinone :
The synergy between these moieties is evident in their combined impact on solubility and target engagement. For instance, benzodioxane’s electron density may facilitate interactions with cationic residues, while pyrrolidinone’s lactam ring stabilizes binding through dipole interactions. This combination is leveraged in antimicrobial and anti-inflammatory agents, where dual-target engagement improves efficacy.
Table 2: Functional Group Contributions
| Functional Group | Role in Bioactivity |
|---|---|
| Urea | Hydrogen bonding, conformational rigidity |
| Dihydrobenzodioxin | Metabolic stability, π-π interactions |
| Pyrrolidinone | Dipole interactions, conformational restraint |
| 2-Methoxy-5-methylphenyl | Hydrophobicity, steric bulk |
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-3-5-17(27-2)16(9-13)23-21(26)22-14-10-20(25)24(12-14)15-4-6-18-19(11-15)29-8-7-28-18/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZJAFKVAGMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Dioxin Ring: Starting from a suitable benzene derivative, the dioxin ring can be formed through a series of electrophilic aromatic substitution reactions.
Synthesis of the Pyrrolidinone Ring: This can be achieved via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the dioxin and pyrrolidinone intermediates with a methoxy-substituted phenylurea under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Hydroxyl-substituted derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the condensation of appropriate precursors followed by cyclization and functional group modifications to achieve the desired urea structure. Specific synthetic methodologies can vary based on the desired yield and purity.
Biological Activities
1. Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been evaluated against protozoan parasites such as Trypanosoma cruzi (causing Chagas disease) and Leishmania infantum (causing visceral leishmaniasis). In vitro assays demonstrated effective inhibition of these pathogens, indicating a promising avenue for further development in treating neglected tropical diseases .
2. Antimicrobial Properties
The compound has also shown antimicrobial properties against various bacterial strains. Research indicates that derivatives of similar structures exhibit significant activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
3. Cancer Therapeutics
There is growing interest in the compound's application in cancer therapy. Its structural features allow it to interact with key biological pathways involved in tumor growth and metastasis, particularly through modulation of the Wnt signaling pathway . In preclinical studies, compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into their mechanism of action.
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies such as binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with the dihydrobenzodioxin ring, a rare feature in urea derivatives, which may enhance π-π stacking interactions compared to the nitroaryl groups in and .
- The methoxy and methyl substituents on the phenyl group in the target compound reduce steric hindrance compared to bulkier groups (e.g., triazole in ), favoring solubility and bioavailability .
Comparison with Analog Syntheses:
Insights :
Biological Activity
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a novel synthetic derivative that incorporates both a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine structure. These structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available data on the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
This compound features a urea linkage, which is known to enhance biological activity in various pharmaceutical contexts.
Anticancer Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes findings related to the anticancer activity of structurally related compounds:
| Compound | Cell Line Tested | IC (µM) | Remarks |
|---|---|---|---|
| Compound 21 | A549 | 15 | High potency against lung cancer |
| Compound 20 | A549 | 20 | Selective cytotoxicity |
| This compound | A549 | TBD | Further investigation needed |
In vitro assays demonstrated that these compounds reduced cell viability significantly compared to control treatments (e.g., cisplatin), suggesting their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against multidrug-resistant pathogens. In a study assessing various derivatives, the following results were observed:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | Effective against resistant strains |
| Klebsiella pneumoniae | 16 | Moderate effectiveness |
| Pseudomonas aeruginosa | TBD | Further testing required |
These findings indicate that the compound may possess significant antimicrobial activity, particularly against resistant strains of bacteria .
Case Studies
- Study on Anticancer Properties : A recent investigation into various pyrrolidine derivatives highlighted that compounds with similar structural motifs exhibited strong cytotoxic effects on A549 cells. The study emphasized structure-activity relationships that could guide future drug development .
- Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial efficacy of related compounds against clinically significant pathogens. The results showed promising activity against MRSA and other resistant strains, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolidinone and urea moieties in this compound?
The synthesis involves multi-step reactions:
- Pyrrolidinone formation : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ in degassed DMF/water mixtures to introduce aryl groups .
- Urea linkage : Reacting amines with acid chlorides in chloroform, catalyzed by triethylamine, followed by NaHCO₃ washes to remove excess reagents .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Structural confirmation : ¹H/¹³C NMR (for regiochemistry), IR (carbonyl stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Purity assessment : HPLC with UV detection (≥95% purity threshold) and melting point consistency (±2°C deviation) .
Advanced Research Questions
Q. How can computational reaction path search methods enhance synthesis optimization?
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for key steps (e.g., urea bond formation) and identify transition states .
- Design of Experiments (DOE) : Apply fractional factorial designs to screen variables (e.g., solvent polarity, temperature) and reduce experimental trials by 40–60% .
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions iteratively .
Q. What formulation strategies improve aqueous solubility for pharmacological testing?
- Co-solvent systems : Use DMF/water mixtures (e.g., 10:90 v/v) to enhance solubility while maintaining biocompatibility .
- Surfactant-based formulations : Incorporate polysorbates or cyclodextrins to stabilize hydrophobic moieties .
- Nanoemulsions : Optimize particle size (<200 nm) via high-pressure homogenization to improve bioavailability .
Q. How to resolve discrepancies between predicted and observed spectroscopic data?
- Cross-validation : Use 2D NMR (e.g., HSQC, COSY) to confirm proton-proton coupling and eliminate ambiguity in aromatic regions .
- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., hydrolysis intermediates) and adjust reaction quenching protocols .
- Tautomer analysis : Computational modeling (e.g., Gaussian) to predict dominant tautomeric forms under varying pH conditions .
Q. What reactor design principles are critical for scaling up synthesis?
- Continuous flow systems : Mitigate exothermic risks in urea formation by controlling residence time and temperature gradients .
- Membrane separation : Employ nanofiltration membranes (MWCO 300–500 Da) to purify intermediates efficiently .
- Process control : Real-time monitoring via inline FTIR to detect reaction endpoints and minimize overprocessing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
